molecular formula C15H14ClNO4S B14365465 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene CAS No. 93468-05-4

1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene

Cat. No.: B14365465
CAS No.: 93468-05-4
M. Wt: 339.8 g/mol
InChI Key: TTXJUPBWACSNII-UHFFFAOYSA-N
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Description

1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorophenylethanesulfonylmethyl group

Preparation Methods

The synthesis of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene typically involves multiple steps, starting with the preparation of the chlorophenylethanesulfonylmethyl intermediate. This intermediate is then reacted with a nitrobenzene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents like zinc or sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar compounds to 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene include:

    2-Chloromethyl-2-phenylpropane: Known for its use in organic synthesis.

    Benzene derivatives with sulfonyl groups: These compounds share similar reactivity patterns and applications in organic synthesis.

Properties

CAS No.

93468-05-4

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

1-[(2-chloro-2-phenylethyl)sulfonylmethyl]-4-nitrobenzene

InChI

InChI=1S/C15H14ClNO4S/c16-15(13-4-2-1-3-5-13)11-22(20,21)10-12-6-8-14(9-7-12)17(18)19/h1-9,15H,10-11H2

InChI Key

TTXJUPBWACSNII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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